4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one
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Overview
Description
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a butanone backbone, with a naphthalene ring attached to the first carbon of the butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one typically involves the reaction of naphthalene with a suitable butanone derivative in the presence of a dimethylamino group. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with a butanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-1-(phenyl)butan-1-one: Similar structure but with a phenyl ring instead of a naphthalene ring.
4-(Dimethylamino)-1-(pyridin-2-YL)butan-1-one: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring can enhance the compound’s stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
77252-96-1 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(dimethylamino)-1-naphthalen-1-ylbutan-1-one |
InChI |
InChI=1S/C16H19NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,6,11-12H2,1-2H3 |
InChI Key |
HYIPNOUQNBFDER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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